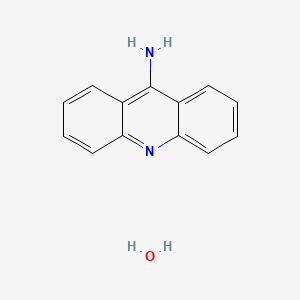

9-Aminoacridine hemihydrate

Description

Overview of the Acridine (B1665455) Scaffold in Chemical Research

The acridine scaffold is a tricyclic aromatic system that has proven to be a versatile and important pharmacophore in medicinal chemistry. researchgate.netontosight.ai Its planar structure and inherent physicochemical properties allow it to intercalate between the base pairs of DNA, a key mechanism behind its biological activity. researchgate.netguidechem.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. ontosight.ainih.gov

The adaptability of the acridine ring for chemical modification allows for the synthesis of a vast array of derivatives with diverse biological functions. researchgate.net Researchers have explored these derivatives for a wide range of applications, including:

Anticancer Agents: Many acridine derivatives have been investigated as antitumor drugs that target DNA, topoisomerases, and protein kinases. researchgate.netnih.govrsc.org The substitution pattern on the heterocyclic ring is crucial for determining specific biological activity and selectivity for tumor cells. researchgate.net

Antimicrobial and Antiviral Agents: The ability of acridines to interfere with microbial DNA makes them effective against certain bacteria and viruses. ontosight.aimedchemexpress.com There is renewed interest in developing new acridine derivatives to combat drug-resistant bacterial infections. oup.com

Anti-Alzheimer's Agents: The acridine nucleus is a core component in drugs developed for Alzheimer's disease, such as tacrine. researchgate.net These derivatives can act on multiple targets involved in the disease's pathogenesis, including acetylcholinesterase and butyrylcholinesterase. researchgate.netresearchgate.netnih.gov

Fluorescent Dyes and Probes: The fluorescent nature of the acridine chromophore makes it useful in various research applications. rsc.orgpubcompare.ai Acridine derivatives are used as fluorescent dyes for nucleic acids, as pH indicators, and as probes to study DNA structure and function. guidechem.commedchemexpress.comnih.gov

Significance of 9-Aminoacridine (B1665356) Hemihydrate within Acridine Chemistry

9-Aminoacridine is a key derivative of the acridine scaffold, serving as a foundational molecule for the synthesis of numerous other compounds with promising biological activities. rsc.org The hemihydrate form, specifically, is a stable, crystalline powder frequently used in laboratory settings. fishersci.ieresearchgate.net

The significance of 9-Aminoacridine hemihydrate stems from several key areas:

Chemical Synthesis: It serves as a versatile starting material or scaffold for creating more complex acridine derivatives. rsc.orgresearchgate.net Its amino group at the 9-position is a reactive site for introducing various substituents to modulate biological activity. orgsyn.org

Biochemical Research: As a fluorescent dye and DNA intercalating agent, it is a valuable tool in molecular biology and biochemical studies. pubcompare.aipubcompare.ai It is employed in fluorescence microscopy, spectroscopic analysis, and as a probe for investigating DNA-protein interactions. guidechem.compubcompare.ai Recent research has highlighted its potential in developing novel antimicrobial and antiviral strategies, extending its utility beyond traditional fluorescence applications. pubcompare.ai

Structural Chemistry: The hemihydrate form has a distinct crystal structure characterized by supramolecular tetramers of 9-aminoacridine molecules connected through water-bridged hydrogen bonds. nih.gov Studying this structure provides insights into intermolecular interactions and the influence of protonation on the compound's electronic properties and bioavailability. nih.govresearchgate.net

Data Tables

The following tables provide key data on the chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 65944-23-2 | fishersci.iesigmaaldrich.comrheniumshop.co.il |

| Molecular Formula | C13 H10 N2 . 1/2 H2 O | fishersci.ierheniumshop.co.il |

| Molecular Weight | 203.16 g/mol | fishersci.ierheniumshop.co.il |

| Appearance | Yellow Crystalline Powder | fishersci.iethermofisher.com |

| Melting Point | 237-239 °C | sigmaaldrich.com |

| Purity | >97% | sigmaaldrich.comjk-sci.com |

| IUPAC Name | acridin-9-amine;hydrate (B1144303) | sigmaaldrich.com |

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/c | nih.gov |

| Unit Cell Dimensions | a = 14.51 Å, b = 11.52 Å, c = 12.18 Å | nih.gov |

| Unit Cell Angles | α = 90°, β = 98.78°, γ = 90° | nih.gov |

| Key Structural Feature | Forms supramolecular tetramers connected via water-bridged hydrogen bonds. | nih.gov |

Table of Compound Names

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridin-9-amine;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBMBMFBYYEVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes to 9-Aminoacridine (B1665356)

The foundational synthesis of 9-aminoacridine has been approached through several reliable, albeit sometimes demanding, chemical routes.

The most conventional and widely documented method for synthesizing 9-aminoacridine involves the amination of a 9-chloroacridine (B74977) precursor. orgsyn.org This precursor is typically generated by treating N-phenylanthranilic acid or acridone (B373769) with phosphorus oxychloride. orgsyn.org Once the 9-chloroacridine is formed, it is converted to 9-aminoacridine through nucleophilic substitution.

One established procedure involves heating crude 9-chloroacridine with phenol, which acts as a solvent, and then introducing powdered ammonium (B1175870) carbonate. orgsyn.org This reaction proceeds vigorously, and upon workup, yields 9-aminoacridine. orgsyn.org An alternative to using phenol, which is a corrosive solvent, is to employ polar aprotic solvents. google.com A patented method describes reacting 9-chloroacridine with ammonia (B1221849) gas in solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) at temperatures between 70-120 °C. google.com This approach is presented as a one-pot method with advantages including high yield, low cost, and suitability for large-scale production. google.com

Table 1: Comparison of Methods for Converting 9-Chloroacridine to 9-Aminoacridine

| Reagents | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|

| Ammonium Carbonate | Phenol | 70, then 120 | Not specified | orgsyn.orgtandfonline.com |

| Ammonia Gas | N,N-dimethylformamide (DMF) | 70 | 90% | google.com |

| Ammonia Gas | N-methylpyrrolidone (NMP) | 80 | Not specified | google.com |

| Ammonia Gas | Dimethyl sulfoxide (DMSO) | 120 | 96% | google.com |

Beyond the primary route from 9-chloroacridine, several other synthetic strategies have been reported. These include:

From Acridone: A classical route involves the synthesis of the acridone ring in two steps, starting with the reaction of 2-chlorobenzoic acid and an appropriate aniline (B41778) to form an N-aryl anthranilic acid, which is then cyclized. researchgate.net The resulting acridone can be converted to the target 9-aminoacridine derivative. researchgate.net

From 9-Cyanoacridine: 9-Aminoacridine can be prepared by the hydrolysis of 9-cyanoacridine to its corresponding acid amide, followed by a degradation reaction to yield the amine. orgsyn.org

From Acridine (B1665455): Direct amination of the acridine ring is possible through a reaction with sodium amide. orgsyn.org

From Salicylic (B10762653) Acid Derivatives: A novel parallel synthesis strategy utilizes triflates of salicylic acid derivatives as precursors for the 9-chloroacridine intermediate. nih.govcapes.gov.br This method is advantageous as it allows for greater variation of the aromatic heterocyclic core by starting with more diverse and commercially available materials compared to the traditional Ullmann coupling approach. nih.gov

Advanced Synthesis of 9-Aminoacridine Derivatives

Research has increasingly focused on developing efficient methods to generate libraries of 9-aminoacridine derivatives by introducing functional groups at various positions on the acridine scaffold.

The C-9 and C-4 positions of the acridine ring are key sites for chemical modification. rsc.org The C-9 position is highly electrophilic, making it susceptible to nucleophilic reactions, while the C-4 position is also a common site for introducing diversity. rsc.org

A significant precursor for dual functionalization is 6,9-dichloro-2-methoxy-4-nitroacridine. rsc.orgrsc.org This intermediate allows for sequential or selective reactions at both the C-9 and C-4 positions. For instance, synthetic routes have been developed to produce 4,9-diaminoacridines and 4-aminoacridines from this precursor. rsc.org The synthesis involves steps such as nucleophilic substitution at C-9 and reduction of the nitro group at C-4. rsc.orgrsc.org Similarly, 9-aminoacridine-4-carboxamide (B19687) derivatives have been synthesized, starting from 2-chlorobenzoic acid, in a multi-step process where an isocyanate intermediate is key to forming the carboxamide at the C-4 position before the final amination at C-9. arabjchem.org

Table 2: Strategies for Functionalization at C-4 and C-9 Positions

| Key Precursor | Target Position(s) | General Strategy | Resulting Product Family | Reference |

|---|---|---|---|---|

| 6,9-dichloro-2-methoxy-4-nitroacridine | C-4, C-9 | Nucleophilic substitution at C-9 followed by reduction of the C-4 nitro group. | 4,9-Diaminoacridines | rsc.orgrsc.org |

| 6,9-dichloro-2-methoxy-4-nitroacridine | C-4 | Reduction of both the C-9 chlorine and C-4 nitro group. | 4-Aminoacridines | rsc.org |

| Acridine-4-carboxylic acid | C-4, C-9 | Conversion to acid chloride, formation of N-isopropyl carboxamide at C-4, followed by conversion to 9-chloroacridine and final amination at C-9. | N-(isopropyl)-9-aminoacridine-4-carboxamide derivatives | arabjchem.org |

To overcome the often harsh conditions and laborious multi-step nature of classical syntheses, significant effort has been directed towards developing one-pot methods. google.com These approaches enhance efficiency and allow for the rapid generation of diverse 9-aminoacridine derivatives. google.com Patented one-pot derivatizations include:

Reductive Amination: Direct reaction of a 9-aminoacridine compound with aldehydes in the presence of a reducing agent to yield N-substituted derivatives. google.com

Nucleophilic Aromatic Substitution (SNAr): Reaction of 9-aminoacridine with activated aromatic compounds, such as 1,5-difluoro-2,4-dinitrobenzene, to create complex derivatives. google.com

Addition-Elimination (AE): Another pathway for derivatization under one-pot conditions. google.com

Furthermore, a palladium-catalyzed one-pot approach has been reported that proceeds via a Buchwald-Hartwig amination followed by a cycloaromatization to install the 9-aminoacridine scaffold. researchgate.netarkat-usa.org

Mechanistic Investigations in 9-Aminoacridine Synthesis

The primary mechanism for the conversion of 9-chloroacridine to 9-aminoacridine is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the ring nitrogen makes the C-9 position of the acridine system highly electrophilic and thus susceptible to attack by nucleophiles like ammonia or primary amines. rsc.org

In the synthesis of certain bis-acridines, molecular design has been used to sterically block the addition-elimination mechanism of hydrolysis, which is a competing side reaction. arkat-usa.org Mechanistic studies of a one-pot synthesis involving iron(II) triflate as a catalyst suggest the reaction may proceed through an oxidative condensation followed by double alkynylation and an amination process. researchgate.net The final product, 9-aminoacridine, is known to exist in an amino-imino tautomeric equilibrium, a structural feature that is fundamental to its chemical character. researchgate.net

Crystallographic and Solid State Structural Elucidation

Crystal Structure Analysis of 9-Aminoacridine (B1665356) Hemi-hydrate

The crystal structure of 9-Aminoacridine hemihydrate (9aa·H₂O) was reinvestigated at 100 K, confirming its crystallization in the tetragonal, body-centred I4₁/acd space group. nih.gov This analysis provides a more precise model than earlier room-temperature studies. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁N₂O₀.₅ |

| Formula Weight | 203.24 |

| Temperature | 100 K |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

Intermolecular Interactions in Crystalline States

The stability and architecture of the this compound crystal are governed by a network of specific intermolecular interactions. These non-covalent forces define the three-dimensional arrangement of the molecules in the solid state.

A notable characteristic of the this compound crystal structure is the absence of π-π stacking interactions between the acridine (B1665455) rings. nih.gov This is in contrast to many other acridine derivatives, such as the monohydrates of 9-aminoacridine halides, which typically form π-stacked columns. nih.gov In the hemihydrate, the supramolecular arrangement into tetramers connected by water-bridged hydrogen bonds precludes the close, parallel alignment required for significant π-π stacking. nih.gov

Quantum Crystallography and Electron Density Analysis

To gain a deeper understanding of the electronic properties and intermolecular interactions in this compound, quantum crystallography has been employed. nih.gov This approach combines experimental X-ray diffraction data with computational quantum chemistry tools to provide a more detailed depiction of the electron density distribution than is possible with standard methods. nih.govresearchgate.net

Application of Aspherical Atom Refinement (HAR)

Traditional crystallographic refinement methods, such as the Independent Atom Model (IAM), treat atoms as spherical entities, which is a significant simplification of the actual electron density distribution in a molecule. nih.gov To achieve a more accurate representation, aspherical atom refinement methods are utilized. nih.gov One of the most advanced of these techniques is Hirshfeld Atom Refinement (HAR), which has been applied to the study of this compound. nih.gov

The HAR method uses aspherical atomic scattering factors that are derived from quantum-mechanical calculations of the molecule's electron density. nih.gov This approach accounts for the non-spherical nature of electron distribution caused by chemical bonding and lone pairs. nih.gov For this compound, the application of quantum crystallography, including aspherical atom refinement, has enriched the depiction of its electron density and non-covalent interactions, providing greater detail than previous studies. nih.gov The advantage of using aspherical approaches like HAR over the conventional IAM model is evident in the general refinement agreement indicators. nih.gov This refined model is crucial for accurately determining structural parameters, especially for hydrogen atoms, and for understanding the subtle electronic features of the molecule within the crystal. nih.govflogen.org

Topological Analysis of Electron Density and its Laplacian

Further analysis of the electron density (ED) obtained from refined crystallographic data involves the use of Quantum Theory of Atoms in Molecules (QTAIM). This theory provides a detailed description of chemical bonding and intermolecular interactions through the topological analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)). nih.gov

In the study of this compound, this analysis has been used to describe how the electron density distribution is affected by factors such as protonation. nih.gov The analysis focuses on identifying bond critical points (BCPs)—locations between two nuclei where the electron density is at a minimum along the internuclear axis but at a maximum in the perpendicular plane. The values of the electron density and its Laplacian at these BCPs provide quantitative information about the nature of the chemical bonds. nih.gov For instance, a detailed description of the changes in electron density around the amine group and the water molecule in the hemihydrate structure has been achieved through this method. nih.gov

The table below presents selected topological data for the intramolecular bonds in one of the 9-aminoacridine molecules (Molecule A) within the asymmetric unit cell, as determined by HAR refinement.

| Bond | Electron Density at BCP (ρ) [e·Å⁻³] | Laplacian of ED at BCP (∇²ρ) [e·Å⁻⁵] |

|---|---|---|

| N1A—C9A | 2.016 | -17.587 |

| N1A—H1NA | 1.918 | -23.759 |

| N1A—H2NA | 1.933 | -24.162 |

| C1A—C2A | 2.221 | -18.421 |

| C2A—C3A | 2.289 | -19.336 |

| C3A—C4A | 2.261 | -18.995 |

| C4A—C12A | 2.253 | -18.393 |

Data sourced from a 2024 study on the electronic properties of acridine derivatives. nih.gov

Reconstruction of Charge Density using Multipolar and Transferable Aspherical Atom Models (TAAM)

The reconstruction of the charge density from experimental X-ray diffraction data is a central goal of quantum crystallography. researchgate.netnih.gov For this compound, studies have focused on the reconstruction of its charge density to analyze its electronic structure in detail. researchgate.net This is achieved using aspherical atom models that go beyond the IAM.

One powerful approach is the use of multipolar models, such as the Hansen-Coppens formalism, where the atomic electron density is described by a series of spherical harmonic functions. flogen.org This allows for the modeling of the deformation of the valence charge density that occurs upon chemical bond formation. nih.gov

A related and computationally efficient method is the Transferable Aspherical Atom Model (TAAM). nih.govnih.gov TAAM utilizes a databank of pre-calculated aspherical pseudo-atoms for different chemical environments. nih.govosti.govosti.gov These pseudo-atoms, with their defined multipolar parameters, can be transferred to the molecule under study, allowing for a rapid and accurate reconstruction of the charge density without the need for extensive quantum chemical calculations for every new structure. nih.gov This model takes into account the deformed valence charge density resulting from chemical bonds and lone electron pairs. nih.govnih.gov While HAR calculates tailor-made aspherical scattering factors for the specific molecule, TAAM relies on the transferability of these atomic properties from a library. osti.gov This approach improves the quality of electron-density maps and provides a more accurate representation of atomic displacement parameters and hydrogen atom positions compared to the IAM. nih.govnih.gov

Spectroscopic and Photophysical Behavior Investigations

Absorption Spectroscopy Studies

The absorption of ultraviolet and visible light by 9-aminoacridine (B1665356) hemihydrate is governed by the electronic transitions within its acridine (B1665455) chromophore.

In solution, 9-aminoacridine (9AA) exhibits characteristic absorption spectra in the ultraviolet and visible regions. For instance, in an ethanol (B145695) solution, 9AA displays absorption maxima at 425 nm, 402 nm, and 383 nm. nih.gov When adsorbed onto α-zirconium phosphate (B84403) particles from an ethanol solution, the resulting material shows a broad absorption band centered at approximately 400 nm, with shoulders at about 425 nm and 385 nm. nih.gov The singly protonated form of 9-aminoacridine shows an absorption band at an anomalously short wavelength, suggesting a disruption of the aromaticity of the central ring. nih.gov

Fluorescence Spectroscopy Investigations

9-Aminoacridine is a highly fluorescent molecule, and its emission properties are sensitive to its environment.

In ethanol, 9-aminoacridine exhibits emission bands centered at 455 nm and 483 nm when excited at 423 nm. nih.gov When adsorbed on α-zirconium phosphate particles, the emission bands are observed at 462 nm and 485 nm with the same excitation wavelength. nih.gov In a cetyltrimethyl ammonium (B1175870) bromide (CTAB) micellar medium at low concentrations, a distinct fluorescence peak is seen at 460 nm with a shoulder at 485 nm.

The fluorescence lifetime of 9-aminoacridine provides insights into its excited-state dynamics. In an ethanol solution, the emission decay is monophasic with a lifetime of 16.5 ns. nih.gov However, when adsorbed on α-zirconium phosphate particles, the emission decay becomes biphasic, with lifetimes of 1.6 ns and 9.8 ns, which constitute 57% and 43% of the total emission intensity, respectively. nih.gov This biphasic decay is attributed to different modes of association of 9AA with the particles, likely involving varying degrees of hydrogen bonding that influence the non-radiative decay pathways. nih.gov

| Medium | Fluorescence Lifetime (τ) | Decay Characteristics |

|---|---|---|

| Ethanol | 16.5 ns nih.gov | Monophasic nih.gov |

| Adsorbed on α-ZrP | 1.6 ns and 9.8 ns nih.gov | Biphasic nih.gov |

9-Aminoacridine is known to form dimers and excimers (excited-state dimers), particularly at higher concentrations and in confined environments. In a 0.1 M CTAB medium, as the concentration of 9AA increases, the monomer fluorescence peak at 460 nm and the shoulder at 485 nm merge into a broad peak around 485 nm, accompanied by the emergence of a new peak at 535 nm, which is assigned to the excimer. The formation of this excimer is favored when the drug is in its amino form.

Photoinduced Processes and Dynamics

Upon absorption of light, 9-aminoacridine can undergo several photoinduced processes, including electron transfer and the generation of reactive oxygen species. Studies have shown that the triplet state of the 9-aminoacridine molecule is reactive in electron transfer processes. For example, UV radiation at 366 nm, absorbed by 9-aminoacridine, can lead to electron transfer to an acceptor like carbon tetrachloride, generating chloride ions. researchgate.net

Furthermore, when bound to DNA, 9-aminoacridine can act as a photosensitizer. The absorption of photons by the 9-aminoacridine/DNA complex can lead to the generation of singlet oxygen. nih.gov This highly reactive species can then cause damage to nearby biological molecules. nih.gov The efficiency of this photodynamic process is related to the binding mode of the acridine dye to the DNA. nih.gov It has been suggested that a complex where acridine molecules are stacked alongside the DNA backbone, in a region with already intercalated molecules, is particularly effective for photosensitization. nih.gov

The fluorescence of 9-aminoacridine can also be quenched by various molecules, including purine (B94841) mononucleotides and certain antioxidants. This quenching can occur through different mechanisms, such as electron transfer or energy transfer.

Advanced Spectroscopic Techniques

The elucidation of complex photophysical processes such as PET and ESPT in 9-Aminoacridine relies on the application of advanced spectroscopic techniques capable of probing molecular dynamics on very short timescales.

Time-Resolved Fluorescence Spectroscopy: This technique is instrumental in studying the dynamics of excited states. By measuring the decay of fluorescence intensity over time, one can determine the lifetimes of different excited species. For instance, time-resolved fluorescence measurements have been used to identify the multiple decay components in a 9-Aminoacridine derivative, which were then assigned to the formation and decay of the ICT state and the normal fluorescence of the acridine chromophore. nih.gov In a study of 9-Aminoacridine adsorbed on αZr-phosphate particles, a biphasic emission decay was observed, with lifetimes of 1.6 ns and 9.8 ns, indicating different modes of association and H-bonding that affect the non-radiative decay of the excited state. nih.gov

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This pump-probe technique allows for the direct observation of the formation and decay of transient species in the excited state with femtosecond time resolution. While specific fs-TAS studies on 9-Aminoacridine hemihydrate were not prominent in the search results, this technique is a powerful tool for investigating PET and ESPT. It works by exciting the sample with a short "pump" pulse and then probing the changes in absorption with a delayed "probe" pulse. This allows for the tracking of the populations of the initially excited state, any intermediate states (like a charge-transfer or proton-transferred state), and the final products.

Computational Chemistry: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. These computational methods can be used to calculate the geometries of the ground and excited states, the electronic transition energies, and the potential energy surfaces for processes like PET and ESPT. Computational studies can provide insights into the stability of different tautomers of 9-Aminoacridine in its neutral and protonated forms, which is crucial for understanding its photochemistry.

| Technique | Information Obtained | Relevance to 9-Aminoacridine Studies |

|---|---|---|

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, identification of multiple emissive species. | Characterizing ICT state dynamics in derivatives, understanding the influence of the environment on fluorescence decay. nih.govnih.gov |

| Femtosecond Transient Absorption Spectroscopy | Direct observation of transient species, kinetics of excited-state reactions. | Potentially tracking the ultrafast charge separation in PET and proton motion in ESPT. |

| Computational Chemistry (e.g., DFT) | Molecular geometries, electronic structures, potential energy surfaces. | Understanding the stability of different forms of 9-Aminoacridine and the energetic pathways of its photochemical reactions. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Modeling of 9-Aminoacridine (B1665356) Hemihydrate

Quantum chemical modeling provides valuable insights into the molecular structure, properties, and reactivity of 9-aminoacridine hemihydrate. Various computational methods have been employed to study this compound at a molecular and crystalline level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. DFT calculations have been utilized to determine the optimized geometry of 9-aminoacridine, providing detailed information about its bond lengths and angles. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-31+G(d,p), to achieve a balance between accuracy and computational cost.

Table 1: Selected Optimized Geometric Parameters of 9-Aminoacridine Calculated by DFT (Note: Data presented here is for the parent molecule 9-aminoacridine as a representative model for the hemihydrate.)

| Parameter | Bond/Angle | Value |

| Bond Length | C1-C2 | 1.41 Å |

| C2-C3 | 1.37 Å | |

| C9-N10 | 1.34 Å | |

| C9-C11 | 1.43 Å | |

| C11-C12 | 1.41 Å | |

| N10-H | 1.01 Å | |

| Bond Angle | C1-C11-C12 | 119.5° |

| C4-C12-C11 | 121.2° | |

| C9-N10-H | 119.5° | |

| H-N10-H | 117.0° |

This table is interactive. You can sort and filter the data.

Ab initio Hartree-Fock (HF) theory is a fundamental method in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While DFT methods include electron correlation effects through the exchange-correlation functional, HF theory neglects electron correlation, which can impact the accuracy of the results.

To understand the properties of this compound in its solid state, periodic DFT calculations are employed. These calculations take into account the repeating nature of the crystal lattice and are essential for studying properties that are influenced by intermolecular interactions.

For this compound, it is known to crystallize in a structure composed of supramolecular tetramers of the 9-aminoacridine molecules connected by water-bridged hydrogen bonds, with an absence of stacking interactions. nih.gov Periodic DFT calculations have been performed to investigate the effects of protonation on the electronic characteristics of the molecular crystals of 9-aminoacridine. nih.gov These studies confirm that protonation stabilizes the crystal structure through a synergistic effect of strong halogen and hydrogen bonds. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

This table is interactive. You can sort and filter the data.

Electronic Structure Analysis

The electronic structure of this compound governs its chemical behavior, including its reactivity and spectroscopic properties. Computational methods provide a detailed picture of the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.

For a molecule structurally similar to this compound, 9-aminoacridine hydrochloride hydrate (B1144303), computational analysis has been performed. The HOMO and LUMO energies, along with the HOMO-LUMO gap, provide insight into the electronic transitions and reactivity of the molecule. The HOMO is typically localized over the acridine (B1665455) ring system and the exocyclic amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the acridine ring, suggesting this region is susceptible to nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies for a 9-Aminoacridine Derivative (Note: Data presented is for 9-aminoacridine hydrochloride hydrate as a close structural analog.)

| Orbital | Energy (eV) |

| HOMO | -5.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.55 |

This table is interactive. You can sort and filter the data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the position and intensity of absorption bands in the UV-Vis spectrum.

Simulations of the UV-Vis spectrum of 9-aminoacridine provide insights into its photophysical properties. The calculations can identify the specific molecular orbitals involved in the electronic transitions. For 9-aminoacridine, the lowest energy absorption bands are typically associated with π → π* transitions within the aromatic acridine core. The results of TD-DFT calculations are often presented as a table of excitation energies, corresponding wavelengths, oscillator strengths, and the major contributing orbital transitions.

Table 4: Simulated Electronic Transitions of 9-Aminoacridine by TD-DFT (Note: Data presented here is for the parent molecule 9-aminoacridine as a representative model for the hemihydrate.)

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.10 | 400 | 0.12 | HOMO -> LUMO |

| 3.45 | 359 | 0.08 | HOMO-1 -> LUMO |

| 4.21 | 294 | 0.25 | HOMO -> LUMO+1 |

| 4.52 | 274 | 0.31 | HOMO-2 -> LUMO |

This table is interactive. You can sort and filter the data.

Tautomerism Studies

The tautomerism of 9-aminoacridine is a critical area of study, as the different tautomeric forms can exhibit distinct physicochemical and biological properties. Theoretical and computational chemistry provide powerful tools to investigate the relative stabilities and interconversion of these tautomers.

Theoretical Exploration of Amine-Imine Tautomeric Forms

Theoretical studies have been conducted to explore the amine-imine tautomerism of 9-aminoacridine and its derivatives. These investigations primarily utilize quantum mechanics calculations, such as ab initio and density functional theory (DFT) methods, to determine the geometries, energies, and other properties of the different tautomeric structures. researchgate.netresearchgate.net

One of the key findings from these theoretical explorations is that for some N-substituted acridin-9-amines, the imino tautomeric form is predominant in the ground electronic state. nih.gov However, thermochemical data suggest that for the parent 9-aminoacridine, both the amino (9-AA) and imino (9-AI) tautomers can coexist at ambient temperatures. This coexistence is supported by comparisons between experimental infrared (IR) and Raman spectra and theoretically derived harmonic frequencies. researchgate.net

Computational analyses, including the examination of bond orders, bond dissociation energies, and conformational energies, provide insights into the stability of these tautomers. researchgate.net The distribution of atomic partial charges and electrostatic potential around the molecules differ significantly between the amino and imino forms, which implies that they may interact differently with biological macromolecules. researchgate.net

Table 1: Comparison of Theoretical and Experimental Data for 9-Aminoacridine Tautomers

| Parameter | Amino Tautomer (9-AA) | Imino Tautomer (9-AI) | Reference |

|---|---|---|---|

| Relative Stability | Predicted to coexist with 9-AI at room temperature | Predicted to coexist with 9-AA at room temperature | researchgate.net |

| Spectroscopic Data | Correlates with experimental IR and Raman spectra | Correlates with experimental IR and Raman spectra | researchgate.net |

| Charge Distribution | Unique distribution of atomic partial charges | Noticeably different distribution of atomic partial charges | researchgate.net |

| Electrostatic Potential | Distinct electrostatic potential map | Distinct electrostatic potential map | researchgate.net |

Solvent Effects and Environmental Influence Modeling

The surrounding environment, particularly the solvent, can significantly influence the tautomeric equilibrium and other properties of molecules like 9-aminoacridine. Computational models are employed to simulate these effects and provide a deeper understanding of the molecule's behavior in different media.

Self-Consistent Reaction Field (SCRF) Approach

The Self-Consistent Reaction Field (SCRF) approach is a widely used computational method to model the effects of a solvent on a solute molecule. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. scispace.com The solute polarizes the surrounding solvent, which in turn creates a "reaction field" that interacts with the solute's charge distribution. This interaction is calculated iteratively until a self-consistent solution is achieved.

The Polarizable Continuum Model (PCM) is a common implementation of the SCRF method. gaussian.comscielo.br This approach has been used to study the influence of solvents on the tautomeric equilibria of various heterocyclic compounds. nih.gov For instance, in studies of other molecules, the SCRF method has shown that the relative stability of tautomers can be dependent on the nature of the solvent. scispace.com By performing calculations with different solvent dielectric constants, researchers can predict how the tautomeric equilibrium of 9-aminoacridine might shift in various environments, from nonpolar to polar. These calculations can also provide insights into how solvent affects the electronic properties and reactivity of the different tautomeric forms. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 9-Aminoacridine |

Molecular Interactions with Biological Macromolecules

DNA Intercalation Mechanisms

9-Aminoacridine (B1665356) is a well-established DNA intercalator, a mechanism that is fundamental to its biological effects. This involves the insertion of the planar acridine (B1665455) ring system between the base pairs of the DNA double helix.

The intercalation of 9-aminoacridine into DNA is a thermodynamically favorable process. Studies on related N-substituted acridine-9-amines reveal that the formation of the drug-DNA complex is primarily an enthalpy-driven process nih.gov. This suggests that the non-covalent interactions formed during intercalation are strong and release a significant amount of energy.

The binding process is characterized by a significant decrease in fluorescence emission intensity and a slight red shift in the absorption spectra of the acridine compound upon interaction with DNA nih.gov. These spectral changes are indicative of the close association between the acridine ring and the DNA base pairs. The planar aromatic structure of 9-aminoacridine is crucial for this stacking interaction, allowing it to fit snugly within the hydrophobic core of the DNA helix.

Thermodynamic parameters for the binding of related acridine-9-amine derivatives to calf thymus DNA (CT-DNA) have been determined using isothermal titration calorimetry, providing insight into the energetics of this interaction.

Table 1: Thermodynamic Parameters for Acridine-9-Amine Derivatives Binding to CT-DNA

| Parameter | Value Range |

|---|---|

| Binding Constant (log(KA)) | 2.59 to 5.50 |

| Gibbs Free Energy (ΔG) | -7.51 to -6.75 kcal·mol-1 |

| Enthalpy (ΔH) | -11.58 to -3.83 kcal·mol-1 |

| Entropy (TΔS) | -4.83 to 3.68 kcal·mol-1 |

Data sourced from studies on N-substituted acridine-9-amines, which provide a model for the behavior of 9-aminoacridine hemihydrate. nih.gov

The insertion of 9-aminoacridine between DNA base pairs induces significant conformational changes in the DNA structure. This intercalation leads to a stiffening and unwinding of the DNA helix researchgate.net. The unwinding of the helix is a direct consequence of the vertical extension of the DNA backbone to accommodate the intercalated molecule.

These structural perturbations can interfere with the normal function of DNA-processing enzymes. For instance, the inhibition of topoisomerase II is a known mechanism of action for aminoacridines, which disrupts DNA replication and cell division nih.gov. By altering the DNA topology, 9-aminoacridine creates a physical barrier that can impede the progression of enzymes along the DNA strand, leading to the inhibition of critical cellular processes like transcription and replication mdpi.com.

Protein-Ligand Interaction Studies

Beyond its interaction with DNA, 9-aminoacridine also binds to various proteins, with serum albumins being a key example. These interactions are important for the transport and distribution of the compound in biological systems.

Spectroscopic and molecular modeling studies have revealed differences in the binding of 9-aminoacridine hydrochloride hydrate (B1144303), a closely related salt, with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) rsc.org. While it forms ground-state complexes with both proteins, the binding modes and affinities differ significantly rsc.org.

The binding to BSA is characterized by a higher affinity compared to HSA rsc.org. Thermodynamic analysis indicates that the interaction with BSA is primarily enthalpy-driven, while the binding to HSA is entropy-driven researchgate.net. Furthermore, the stoichiometry of binding differs, with a 1:1 ratio for BSA and a 1:2 ratio for HSA, suggesting that HSA can accommodate more than one molecule of 9-aminoacridine researchgate.net. This difference is attributed to the larger binding site pocket in HSA, which is approximately 1.7 times larger than that of BSA rsc.org.

Table 2: Comparison of 9-Aminoacridine Binding to Serum Albumins

| Feature | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |

|---|---|---|

| Binding Stoichiometry | 1:1 researchgate.net | 1:2 researchgate.net |

| Primary Driving Force | Enthalpy researchgate.net | Entropy researchgate.net |

| Relative Affinity | Higher rsc.org | Lower rsc.org |

| Binding Site Size | Smaller rsc.org | Larger (approx. 1.7x) rsc.org |

The interaction of a ligand with a protein binding pocket is governed by a variety of forces, including electrostatic interactions. The polarization of the ligand molecule within the protein's binding pocket can be a predictor of the electrostatic characteristics of the binding itself nih.gov. While specific studies on the electrostatic features and polarization effects of this compound in protein binding pockets are not extensively detailed in the provided context, the principles of molecular recognition suggest that the distribution of charge on the 9-aminoacridine molecule plays a crucial role in its orientation and affinity within the binding site. The nitrogen atoms in the acridine ring and the exocyclic amino group are key sites for hydrogen bonding and electrostatic interactions.

Impact of Protonation on Biomolecular Interactions

The protonation state of 9-aminoacridine significantly influences its chemical properties and its interactions with biological macromolecules. As a weak base, the molecule can exist in both neutral and protonated forms, and this equilibrium can affect its bioavailability and binding characteristics nih.govrsc.org.

Protonation alters the electronic density distribution of the molecule, particularly around the amine group rsc.org. This change in electronic characteristics can modify the intermolecular interactions, such as hydrogen bonding, which are critical for binding to DNA and proteins nih.gov. For instance, protonation can lead to stronger halogen and hydrogen bonds, which can stabilize the crystal structure of the compound nih.govrsc.org.

The ability of 9-aminoacridine to interact with DNA and proteins is therefore dependent on the pH of the environment. Changes in pH can alter the protonation state, thereby modulating the strength and nature of the interactions with its biological targets. This highlights the importance of considering the physiological pH when studying the biomolecular interactions of 9-aminoacridine.

Modulation of Binding Affinity and Specificity by Protonation State

The protonation state of the this compound molecule is a critical determinant of its interaction with biological macromolecules, profoundly influencing both its binding affinity and specificity. This modulation is largely governed by the pH of the surrounding environment, which dictates the ionization state of the acridine ring nitrogen.

At physiological pH, the acridine ring of 9-aminoacridine is predominantly protonated, conferring a positive charge on the molecule. This cationic state is pivotal for its high-affinity binding to negatively charged macromolecules such as DNA. The electrostatic attraction between the positively charged 9-aminoacridine and the negatively charged phosphate (B84403) backbone of DNA significantly contributes to the stability of the resulting complex. Research indicates that the protonated form of 9-aminoacridine exhibits a stronger affinity for DNA compared to its neutral counterpart. This enhanced affinity is a key factor in its mechanism of action, which often involves intercalation between DNA base pairs.

The influence of protonation extends to interactions with proteins as well. For instance, the binding of 9-aminoacridine to enzymes like acetylcholinesterase is also affected by its protonation state, which can alter the charge distribution within the enzyme's binding site.

While the protonated form is favored for strong binding, the neutral form of 9-aminoacridine is better able to permeate cell membranes. This creates a dynamic interplay where the molecule may need to exist in its neutral state to enter cells but must become protonated to effectively bind to its intracellular targets. Consequently, the local pH environment at the site of interaction plays a crucial role in the ultimate biological activity of the compound.

The specificity of binding can also be modulated by the protonation state. The geometry and electronic properties of the 9-aminoacridine molecule are altered upon protonation, which can lead to preferential binding to certain sequences or conformations of DNA or specific pockets within proteins.

The following table summarizes the conceptual relationship between the protonation state of 9-aminoacridine and its binding affinity for DNA, based on established principles of molecular interaction.

| Protonation State | Charge | Predominant Environment | Relative Binding Affinity to DNA | Primary Driving Forces |

| Protonated | Positive (Cationic) | Physiological pH (~7.4) | Higher | Electrostatic attraction, Intercalation |

| Neutral | Neutral | Higher pH | Lower | Intercalation, Hydrophobic interactions |

Detailed Research Findings

Theoretical and experimental studies have consistently highlighted the importance of the cationic nature of 9-aminoacridine for its biological activity. Quantum crystallography studies have detailed the changes in electron density distribution upon protonation, confirming how these changes stabilize the interaction with macromolecules. While precise comparative binding constants (Kd values) for the protonated versus the neutral form are not always explicitly delineated in the literature, the qualitative evidence for the superior binding of the protonated form is substantial. The requirement of a positive charge for high-affinity DNA intercalation is a well-established principle for this class of compounds.

Research Applications Beyond Traditional Medicaments

Fluorescent Probing in Molecular and Cellular Biology

9-Aminoacridine (B1665356) is a fluorescent dye that can intercalate into the base pairs of DNA. This property allows it to serve as a probe in various biological investigations.

The interaction of 9-Aminoacridine with DNA has been a subject of detailed study using both steady-state and transient fluorescence measurements. These studies have revealed that the fluorescence of 9-Aminoacridine is significantly influenced by the base composition of the DNA it binds to. Research has shown that adenine-thymine (AT) base pairs are primarily responsible for the fluorescence of bound 9-Aminoacridine, whereas guanine-cytosine (GC) base pairs almost completely quench its fluorescence nih.gov.

The fluorescence decay of 9-Aminoacridine when bound to DNA is complex and has been described as a sum of three exponential functions, suggesting at least three distinct emitting sites with different quantum yields nih.gov. Nanosecond time-resolved spectroscopy has further indicated that the structure of the DNA-9-Aminoacridine complex does not undergo substantial alteration during the lifetime of the dye's excited singlet state nih.gov. This stability makes it a reliable probe for studying the local environment of DNA.

Table 1: Fluorescence Decay Components of 9-Aminoacridine Bound to DNA

| Emitting Site Class | Lifetime (τ, ns) | Quantum Yield (φ) |

|---|---|---|

| I | 2.0 ± 0.3 | 0.06 ± 0.01 |

| II | 12.3 ± 0.7 | 0.35 ± 0.02 |

| III | 28.3 ± 0.5 | 0.81 ± 0.02 |

Data sourced from fluorescence decay studies of the DNA-9-aminoacridine complex. nih.gov

9-Aminoacridine and its derivatives have proven to be valuable fluorescent probes in cytochemistry. They exhibit strong metachromatic properties, meaning they can stain different cellular components in different colors nih.gov. For instance, 9-amino-4-methyl-acridine shows exceptionally high fluorescence of basophilic cellular structures nih.gov. Certain derivatives can also stain lipid droplets within cells nih.gov.

A significant application of 9-Aminoacridine is in improving and standardizing chromosome banding patterns for analysis. Pretreatment of human and plant cells with 9-Aminoacridine has been shown to elongate chromosomes and increase the resolution of G-banding patterns nih.gov. In human cells, this pretreatment can increase the G-band resolution level significantly, which is crucial for automated chromosome analysis and diagnostics nih.gov.

Table 2: Effect of 9-Aminoacridine Pretreatment on Human Chromosome Banding

| Treatment | Achieved G-Band Resolution Level |

|---|---|

| No Pretreatment | ~400 bands |

| Ethidium Bromide Treatment | 600-700 bands |

| 9-Aminoacridine Treatment (0.5-1 µg/ml for 1h) | 850 bands |

This demonstrates the superior resolution achieved with 9-Aminoacridine for image analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF/TOF) Mass Spectrometry

9-Aminoacridine is widely used as a matrix in MALDI mass spectrometry, a soft ionization technique that allows the analysis of biomolecules. It is particularly effective for the analysis of low molecular weight compounds, especially in negative ion mode researchgate.netnih.gov.

In the field of lipidomics, 9-Aminoacridine has been established as a matrix of choice for the detection of acidic lipids, such as free fatty acids and sulfoglycolipids, in negative ion mode mdpi.com. Its alkaline nature (pKa ≈ 10) facilitates the abstraction of a labile proton from acidic analytes, leading to the formation of [M-H]⁻ ions which are then detected by the mass spectrometer researchgate.net. An advantage of using 9-Aminoacridine is that it produces minimal background signals in the low mass-to-charge ratio (m/z) region, enabling clearer analysis of low-molecular-weight lipids researchgate.net.

However, its use requires caution when analyzing complex lipid mixtures. For example, in negative ion mode, phosphatidylcholines (PC) can be detected as a [-CH₃]⁺ ion, which can be mistaken for phosphatidylethanolamine (PE) species, potentially leading to erroneous assignments nih.gov.

The performance of 9-Aminoacridine as a MALDI matrix has been compared with several other commonly used matrices. While matrices like 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA) are widely employed for positive ion mode analysis, 9-Aminoacridine is a preferred matrix for negative mode analysis of lipids and other low molecular weight compounds researchgate.netnih.gov.

Studies comparing multiple matrices have shown that each matrix produces unique lipid signals, highlighting the importance of matrix selection for specific lipid classes nih.gov. For instance, in a comparative study of murine liver tissue, data acquired using 9-Aminoacridine showed higher sensitivity for protonated and sodiated phosphatidylserines compared to matrices like 5-Chloro-2-mercaptobenzothiazole (CMBT), 1,5-Diaminonaphthalene (DAN), 2,5-Dihydroxyacetophenone (DHA), and DHB nih.gov. Conversely, other matrices showed higher sensitivity for different lipid subclasses nih.gov. Research has also demonstrated that other isomers of aminoacridine, such as 3-aminoacridine and 4-aminoacridine, can outperform 9-Aminoacridine for the analysis of certain complex samples ut.ee.

Table 3: Comparative Sensitivity of MALDI Matrices for Different Lipid Sub-classes

| Matrix | Higher Sensitivity For | Lower Sensitivity For |

|---|---|---|

| 9-Aminoacridine (9-AA) | Protonated and sodiated phosphatidylserines, Protonated phosphatidylcholines nih.gov | |

| CMBT, DHA, DHB | Protonated phosphatidylglycerols and sulfatides, Sodiated phosphatidylcholines nih.gov | Protonated phosphatidylserines and phosphatidylcholines nih.gov |

| 1,5-Diaminonaphthalene (DAN) | Protonated phosphatidylcholines nih.gov |

This table summarizes the relative sensitivities observed in a comparative MALDI imaging mass spectrometry study.

Development of Novel Reporter Systems

The fluorescent properties of 9-Aminoacridine have been harnessed to develop novel reporter systems for biochemical assays. A fluorescence reporter based on 9-Aminoacridine was designed with a long fluorescence lifetime. This lifetime can be modulated in a defined manner when it is in proximity to a tryptophan residue nih.gov. This characteristic enables the configuration of fluorescence lifetime-based biochemical assays, providing a versatile tool for studying molecular interactions and dynamics nih.gov.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 9-Aminoacridine hemihydrate | 9-AA |

| Adenine | A |

| Thymine | T |

| Guanine | G |

| Cytosine | C |

| 9-amino-4-methyl-acridine | |

| Ethidium bromide | |

| 2,5-dihydroxybenzoic acid | DHB |

| α-cyano-4-hydroxycinnamic acid | α-CHCA |

| Phosphatidylcholine | PC |

| Phosphatidylethanolamine | PE |

| 5-Chloro-2-mercaptobenzothiazole | CMBT |

| 1,5-Diaminonaphthalene | DAN |

| 2,5-Dihydroxyacetophenone | DHA |

| Phosphatidylserine | |

| Phosphatidylglycerol | |

| Sulfatide | |

| 3-aminoacridine | 3-AA |

| 4-aminoacridine | 4-AA |

Fluorescence Lifetime Assay Developmentmdpi.com

The fluorescent properties of 9-aminoacridine, particularly its long fluorescence lifetime, have been exploited in the development of biochemical assays. rsc.orgnih.gov A novel fluorescence reporter system based on 9-aminoacridine has been designed where its fluorescence lifetime can be modulated when in proximity to a tryptophan residue. rsc.orgnih.gov This principle enables the configuration of fluorescence lifetime-based assays for studying molecular interactions. rsc.orgnih.gov

Exploration as a Model Compound in Chemical Analysis

Due to its well-characterized properties, 9-aminoacridine can serve as a model compound in the field of chemical analysis. Its distinct fluorescent and electrochemical characteristics make it a useful standard for validating new analytical methods and instrumentation.

Q & A

Q. What experimental protocols are recommended for synthesizing 9-aminoacridine hemihydrate and verifying its purity?

- Methodological Answer : Synthesis typically involves recrystallization from ethanol-water mixtures (1:1 v/v), followed by vacuum drying to achieve the hemihydrate form. Purity verification requires high-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 254 nm). Characterization via single-crystal X-ray diffraction (SCXRD) confirms the asymmetric unit structure, while thermogravimetric analysis (TGA) quantifies water content .

Q. How is this compound utilized as a matrix in MALDI-TOF mass spectrometry?

- Methodological Answer : For MALDI imaging mass spectrometry (IMS), 8-μm cryosections of tissue are coated with this compound via vacuum deposition at −20°C for 8 minutes. The matrix facilitates desorption/ionization of lipids (e.g., cardiolipin) without fragmentation, enabling precise detection of lipidomic profiles. Calibration standards (e.g., 1,2-ditetradecanoyl-sn-glycero-3-phosphate) are essential for spectral accuracy .

Q. What biochemical pathways are modulated by this compound in plant tissue studies?

- Methodological Answer : At 0.5 mg/mL, this compound selectively induces phenylalanine ammonia-lyase (PAL) and phaseollin synthesis in plant tissues. Quantify RNA and protein synthesis rates via radiolabeled [³H]-uridine and [¹⁴C]-leucine incorporation assays. Differential effects on protein fractions can be resolved using SDS-PAGE and autoradiography .

Advanced Research Questions

Q. How does N-protonation alter the electronic properties and intermolecular interactions of this compound in crystallographic studies?

- Methodological Answer : Protonation at the N-position increases the proportion of O/H and N/H hydrogen bonds while reducing destabilizing π-π stacking between acridine moieties. Quantum crystallography (multipole modeling) and Hirshfeld surface analysis reveal charge redistribution and stabilization via halogen bonds (e.g., in hydrochloride derivatives). Compare experimental pKa values (9.90 for 9-aminoacridine) with theoretical DFT calculations to validate protonation effects .

Q. How can researchers resolve contradictions in crystallographic data between this compound and its hydrochloride derivative?

- Methodological Answer : Perform comparative SCXRD analyses of both forms under identical conditions (e.g., 100 K). Focus on bond-length alternation in the acridine core and hydrogen-bond geometries. For 9aa·HCl, Cl⁻ ions introduce stronger electrostatic interactions, altering the unit cell symmetry. Use topology (AIM) analysis to quantify bond critical points and electron density differences .

Q. What strategies optimize the use of this compound derivatives as DNA intercalators in anti-tumor studies?

- Methodological Answer : Modify the acridine scaffold with O-phenyl-N-(9’-acridinyl)-hydroxylamine to enhance hydrolytic stability. Assess DNA binding via fluorescence quenching assays using ethidium bromide as a competitor. Validate intercalation-induced apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) in adenocarcinoma cell lines .

Data Analysis & Reproducibility

Q. How should researchers address variability in MALDI-TOF results when using this compound as a matrix?

- Methodological Answer : Standardize matrix deposition parameters (temperature, time, vacuum pressure) and pre-treat samples with 2-propanol/chloroform (1:1) to remove salts. Normalize spectra using internal lipid standards (e.g., 1,2-ditetradecanoyl-sn-glycero-3-phospho-L-serine) and validate reproducibility across ≥3 technical replicates .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) provides baseline separation from biological interferents. For trace detection, use LC-MS/MS in positive ion mode (m/z 195 → 178 transition). Validate recovery rates (≥90%) via spike-and-recovery experiments in plasma or tissue homogenates .

Ethical & Reporting Standards

Q. How should researchers report crystallographic data for 9-aminoacridine derivatives to ensure reproducibility?

- Methodological Answer : Adhere to CIF (Crystallographic Information Framework) guidelines. Include refined atomic coordinates, displacement parameters, and hydrogen-bond geometries in supplementary materials. For protonated forms, explicitly state pKa values and crystallization solvents. Reference the Cambridge Structural Database (CSD) entry for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.